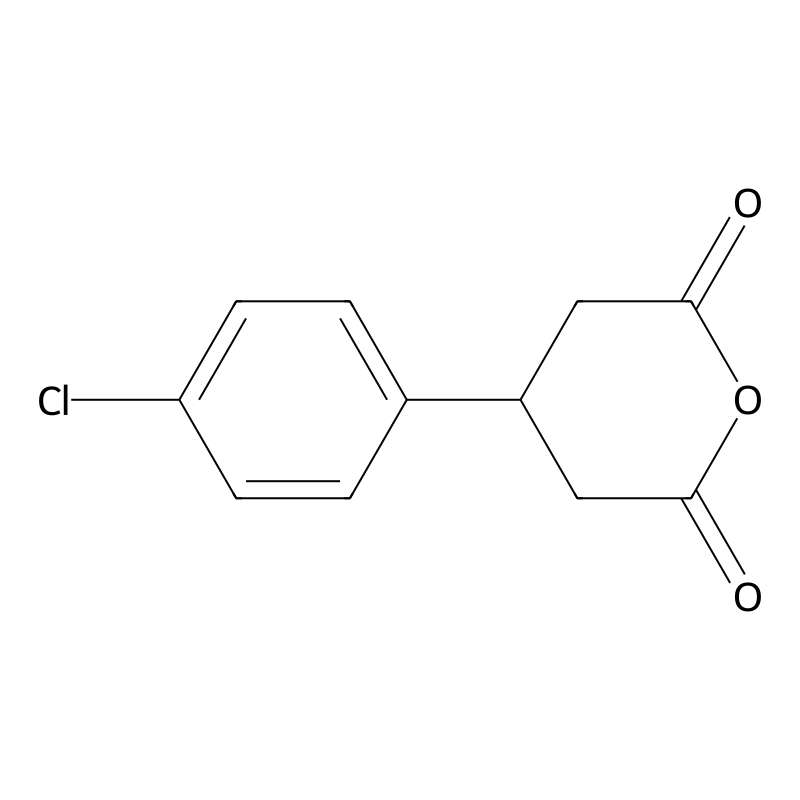

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known as 4-(4-chlorophenyl)-dihydro-2H-pyran-2,6-dione, is a heterocyclic compound containing a six-membered ring with two oxygen atoms and one heteroatom (carbon) in the ring.

Potential Biological Activities:

While the specific biological activities of 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione remain largely unexplored, some studies have investigated its potential as an:

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known by its chemical formula C₁₁H₉ClO₃, is a compound characterized by a dihydropyran ring structure substituted with a chlorophenyl group. This compound features a unique bicyclic system that includes a pyran ring with two carbonyl groups at positions 2 and 6, contributing to its reactivity and biological activity. The presence of the chlorophenyl moiety enhances its potential for various applications in medicinal chemistry and material science.

- Oxidation: The compound can be oxidized to yield more complex derivatives or to modify functional groups.

- Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Cyclization Reactions: The compound can also engage in cyclization reactions, forming new cyclic structures that may exhibit enhanced biological properties .

The biological activity of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has been explored in various studies. It has shown potential as an anti-inflammatory and analgesic agent. The compound's structure allows it to interact with biological targets effectively, which may lead to therapeutic applications in treating conditions such as pain and inflammation. Additionally, its derivatives have been investigated for their effects on specific receptors, including adrenergic receptors, indicating its relevance in pharmacological research .

The synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions: Starting materials such as 4-chlorobenzaldehyde and diketene can be reacted under acidic or basic conditions to form the dihydropyran ring.

- Cyclization: Further cyclization steps may be employed to stabilize the structure and introduce the carbonyl functionalities.

- Purification: The final product is usually purified through recrystallization or chromatography techniques to achieve high purity levels .

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has several notable applications:

- Pharmaceutical Development: Its derivatives are being researched for potential use as anti-inflammatory and analgesic agents.

- Material Science: The compound's unique structure allows for incorporation into polymer systems or as intermediates in the synthesis of novel materials.

- Chemical Research: It serves as a valuable building block in organic synthesis due to its reactivity and ability to form various derivatives .

Studies investigating the interactions of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione with biological targets have revealed insights into its mechanism of action. For instance:

- Receptor Binding: Research has indicated that this compound may selectively bind to adrenergic receptors, influencing pathways related to cardiovascular function and central nervous system activity.

- Enzyme Inhibition: Some derivatives have been shown to inhibit specific enzymes involved in inflammatory processes, supporting their potential therapeutic uses .

Several compounds share structural similarities with 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione. A comparison highlights its unique aspects:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Chlorophenyl)butyrolactone | Lacks dihydropyran ring | Anti-inflammatory |

| 4-(Bromophenyl)dihydro-2H-pyran | Similar bicyclic structure | Antimicrobial |

| 3-(4-Chlorophenyl)glutaric anhydride | Different functional groups | Potential anticancer |

Uniqueness: The presence of both the chlorophenyl group and the specific carbonyl positioning in 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione distinguishes it from similar compounds, enhancing its reactivity and potential biological effects .

Pyran, a six-membered heterocyclic, non-aromatic ring consisting of five carbon atoms and one oxygen atom with two double bonds, represents a fundamental structural motif in heterocyclic chemistry. The molecular architecture of pyran (C₅H₆O) exists in two distinct isomeric forms that differ by the location of the double bonds: 2H-pyran, where the saturated carbon is at position 2, and 4H-pyran, where the saturated carbon is at position 4. The nomenclature carefully avoids the term "oxine" for pyran since it has already been established as a trivial name for quinolin-8-ol.

The historical trajectory of pyran chemistry reached a significant milestone in 1962 when 4H-pyran was first isolated and characterized through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This groundbreaking work revealed the compound's inherent instability, particularly in aerobic conditions. Subsequent research demonstrated that 4H-pyran readily undergoes disproportionation to the corresponding dihydropyran and the pyrylium ion, which is susceptible to hydrolysis in aqueous environments.

Despite the relative instability of the core pyran structure, its derivatives have exhibited remarkable stability and diverse biological activities. The pyran ring serves as a scaffold for numerous important biological molecules, with pyranoflavonoids representing a prominent example. Furthermore, the term pyran is often applied to its saturated ring analog, tetrahydropyran (oxane), which forms the structural foundation of monosaccharides containing a six-membered ring system, known as pyranoses.

Significance in Medicinal Chemistry Research

Pyran derivatives occupy a distinguished position in medicinal chemistry due to their diverse pharmacological profiles and structural versatility. The oxygen-containing heterocyclic moiety of pyran exhibits an array of pharmacological properties that have established it as a focal point for researchers in bioorganic chemistry.

The significance of pyran in medicinal chemistry is underscored by its presence as an essential structural subunit in a wide spectrum of natural products, including coumarins, benzopyrans, sugars, flavonoids, and xanthones. These natural products frequently serve as lead compounds for the development of synthetic analogues with enhanced pharmacological profiles, demonstrating the importance of the pyran scaffold in drug discovery.

The diverse anticancer capabilities of pyrans have been particularly noteworthy, garnering significant attention from researchers worldwide. A comprehensive review of pyran-based anticancer compounds over the past decade has revealed promising activities that position these scaffolds as valuable starting points for oncology drug discovery efforts. The ability of pyran derivatives to interact with various biological targets involved in cancer progression makes them versatile candidates for anticancer drug development.

Recent research has focused on developing specific pyran derivatives for targeted pharmacological applications. For example, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and screened for their potential to inhibit kinases and exhibit anticancer activities. The use of catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) has facilitated the synthesis of these compounds, highlighting the ongoing innovation in synthetic methodologies.

Evolution of Chlorophenyl-Substituted Pyran Derivatives

The development of chlorophenyl-substituted pyran derivatives represents a significant advancement in heterocyclic chemistry, combining the pharmacological potential of the pyran scaffold with the unique properties conferred by the chlorophenyl moiety. Among these derivatives, 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione (CAS: 53911-68-5) has emerged as a compound of particular interest.

This compound, also known as 3-(4-Chlorophenyl)glutaric anhydride, is characterized by a molecular formula of C₁₁H₉ClO₃ and a molecular weight of 224.64 g/mol. It appears as a white solid with a density of 1.348 g/cm³. The structure features a dihydropyran ring with two keto groups at positions 2 and 6, and a 4-chlorophenyl substituent at position 4.

The evolution of chlorophenyl-substituted pyran derivatives has been driven by the recognition that the addition of a chlorophenyl group to the pyran scaffold can enhance certain biological activities. The chlorophenyl group's electronic and steric properties influence the compound's interaction with biological targets, potentially leading to improved pharmacological profiles. The presence of the chlorine atom introduces electron-withdrawing effects that can alter the reactivity of the pyran ring and its susceptibility to nucleophilic attack.

Synthetic methodologies for 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione and related compounds have evolved to improve efficiency, yield, and purity. Traditional approaches include condensation reactions between appropriate starting materials, cyclization under specific conditions, and subsequent modifications to introduce functional groups.

Contemporary Research Landscape and Challenges

The contemporary research landscape for pyran derivatives, particularly 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, encompasses a broad range of synthetic, analytical, and biological investigations. Researchers are continually developing new methodologies for the synthesis of these compounds, characterizing their properties, and exploring their potential applications in medicinal chemistry.

One area of focus has been the development of multi-component reactions for the cost-effective synthesis of pharmacologically effective heterocyclic compounds in a one-pot approach. This approach offers advantages in terms of synthetic performance and product design, making it a valuable tool for rapidly accessing diverse complex heterocyclic structures from basic building blocks.

Recent research has also explored the biological activities of pyran derivatives, including their potential as antimicrobial and anticancer agents. For instance, a related compound, 6-(4-Chlorophenyl)-3,4-diphenyl-2H-pyran-2-thione, has garnered interest in medicinal chemistry due to its potential biological activities, including anti-cancer and antimicrobial properties. This compound's structure includes a pyran ring substituted with two phenyl groups and a chlorophenyl moiety, which contributes to its unique chemical properties.

Despite these advances, several challenges remain in the field. These include:

- Developing more efficient and environmentally friendly synthetic routes for pyran derivatives

- Establishing comprehensive structure-activity relationships to guide the design of new derivatives with enhanced pharmacological profiles

- Overcoming the inherent instability of certain pyran structures to improve their utility in medicinal chemistry

- Optimizing the properties of pyran derivatives for specific biological targets and applications

- Improving the pharmacokinetic properties, such as solubility, permeability, and metabolic stability, to enhance their drug-like characteristics

Addressing these challenges requires interdisciplinary approaches combining synthetic organic chemistry, computational modeling, and biological screening. The continued exploration of pyran derivatives, including 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, promises to yield new insights and applications in medicinal chemistry.

Ring System Modifications

Pyran Ring Variations

The dihydropyran ring system of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione represents a privileged scaffold that has undergone extensive structural modifications to enhance biological activity and pharmaceutical properties. The core 2H-pyran-2,6(3H)-dione framework, also known as glutaric anhydride, provides a versatile platform for chemical transformations due to its inherent electrophilic nature and capacity for nucleophilic substitution reactions.

Tetrahydropyran Ring Modifications: The reduction of the dihydropyran ring to form tetrahydropyran derivatives has been achieved through various catalytic hydrogenation methods. These saturated analogues demonstrate enhanced conformational stability and altered pharmacokinetic profiles. Prins cyclization reactions have emerged as the predominant synthetic approach, utilizing aldehydes and allylsilanes to construct the six-membered oxygen-containing ring with high stereoselectivity. The resulting tetrahydropyran derivatives exhibit improved metabolic stability due to the absence of oxidizable double bonds.

Dihydropyran Isomers: The isomeric 3,4-dihydro-2H-pyran and 3,6-dihydro-2H-pyran derivatives have been extensively investigated for their distinct chemical reactivity and biological properties. The 3,4-dihydro-2H-pyran isomer, accessible through metal-catalyzed intramolecular cyclizations, demonstrates enhanced lipophilicity and membrane permeability compared to the parent compound. Conversely, 3,6-dihydro-2H-pyran derivatives, synthesized via pyran annulation from allylsilanes, exhibit different electronic properties due to the altered position of the double bond.

Spirocyclic Pyran Systems: Oxaspiro[2.2]pentane intermediates have been employed to generate complex spirocyclic pyran derivatives through ring expansion reactions. These highly strained systems undergo facile rearrangements under Lewis acid conditions to afford cyclobutanone products or eliminate to form vinyl cyclopropanes. The inherent ring strain provides a driving force for subsequent transformations, enabling access to structurally diverse pyran architectures.

Benzofused Pyran Derivatives: The incorporation of benzene rings into the pyran framework has yielded benzopyran and chromene derivatives with extended conjugation systems. These modifications significantly impact the electronic properties of the molecule, often resulting in enhanced biological activity. Three-component condensation reactions involving substituted phenols, aldehydes, and active methylene compounds have proven particularly effective for constructing these fused ring systems.

| Modification Type | Structure Description | Synthesis Method | Properties | Reference |

|---|---|---|---|---|

| Tetrahydropyran Ring | Saturated six-membered oxygen-containing ring | Prins cyclization reactions | High conformational stability | |

| 3,4-Dihydro-2H-pyran | Partially saturated pyran with C3-C4 double bond | Metal-catalyzed intramolecular cyclizations | Enhanced metabolic stability | |

| 3,6-Dihydro-2H-pyran | Partially saturated pyran with C3-C6 double bond | Pyran annulation from allylsilanes | Increased lipophilicity | |

| Oxaspiro[2.2]pentanes | Spirocyclic structures with high ring strain | Cyclopropyl sulfoxonium ylide addition | High reactivity due to ring strain | |

| Benzopyran Derivatives | Benzene-fused pyran systems | Three-component condensation reactions | Extended conjugation system | |

| Chromene Derivatives | Benzene-fused pyran with different substitution | Knoevenagel condensation-cyclization | Improved bioavailability | |

| Fused Pyranopyrans | Pyran rings fused to another pyran ring | Iterative pyran annulation processes | Multiple reactive sites |

Dione Functionality Alterations

The dione functionality of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione serves as a critical pharmacophore that can be systematically modified to optimize biological activity and physicochemical properties. The two carbonyl groups at positions 2 and 6 exhibit differential reactivity patterns, enabling selective transformations.

Ketone Reduction Strategies: Selective reduction of one or both carbonyl groups has been accomplished using various hydride reagents. L-Selectride reduction at -78°C provides excellent regioselectivity, preferentially reducing the less hindered carbonyl to afford axial alcohols in 82-88% yield. The resulting hydroxy-substituted pyrans demonstrate altered hydrogen bonding patterns and modified solubility profiles.

Ring Expansion Methodologies: The dione functionality can undergo ring expansion reactions under Lewis acid catalysis to form seven-membered ring systems. These transformations typically proceed through carbocation intermediates and provide access to structurally novel scaffolds with expanded pharmacological potential. Yields range from 63-87% depending on the specific Lewis acid employed and reaction conditions.

Anhydride Formation: Dehydration of the dione system at elevated temperatures results in the formation of cyclic anhydrides, specifically glutaric anhydride derivatives. These modifications dramatically alter the electrophilic character of the molecule and provide new sites for nucleophilic attack. The process typically achieves 78-95% yield and has been optimized for large-scale preparation.

Metal-Catalyzed Rearrangements: Treatment with BF3·MeOH complex induces unprecedented skeletal rearrangements of the dione framework. These transformations involve carbocation-mediated intermediates and can result in ring expansion, fragmentation, or cyclization products. The process demonstrates the synthetic versatility of the dione scaffold.

| Modification Type | Target Structure | Reaction Conditions | Yield Range (%) | Reference |

|---|---|---|---|---|

| Ketone Reduction | Hydroxy-substituted pyrans | L-Selectride, -78°C | 82-88 | |

| Dione Ring Expansion | Seven-membered ring systems | Lewis acid catalysis | 63-87 | |

| Cyclic Anhydride Formation | Glutaric anhydride derivatives | Dehydration at elevated temperature | 78-95 | |

| Metal-Catalyzed Rearrangement | Cyclobutanone products | BF3·MeOH complex | 35-66 | |

| Aldol Cyclization | Bicyclic systems | Rhodium catalysis | 87-99 | |

| Decarboxylative Rearrangement | Conjugated trienes | Sodium ethoxide base | 45-55 | |

| Nucleophilic Ring Opening | Linear diketone systems | Hydroxylamine treatment | 34-92 |

Substitution Pattern Studies

Chlorophenyl Moiety Variations

The 4-chlorophenyl substituent in 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione represents a paradigmatic example of halogenated aromatic systems in medicinal chemistry. The strategic placement and nature of halogen substitution profoundly influence the pharmacological profile, metabolic stability, and receptor binding affinity of the parent compound.

Para-Chlorophenyl Dominance: The para-chlorophenyl moiety has achieved unprecedented prevalence in drug discovery programs, with Brown and colleagues documenting an unexpectedly strong bias toward para substitution in pharmaceutical databases. This preference originates from historical synthetic accessibility and the favorable combination of electronic and steric properties conferred by the para-chloro substituent. The electron-withdrawing character of chlorine (σp = +0.23) combined with its moderate size creates an optimal balance for receptor binding interactions.

Electronic Effects of Chlorine Substitution: The chlorine atom functions as a weak electron-withdrawing group through inductive effects while simultaneously exhibiting weak electron-donating properties through resonance. This dual electronic character enables fine-tuning of the molecular electrostatic potential and influences hydrogen bonding patterns. Computational studies have demonstrated that chlorine substitution increases the HOMO-LUMO gap, contributing to enhanced molecular stability.

Positional Isomer Analysis: Systematic evaluation of chlorophenyl positional isomers reveals distinct structure-activity relationships. While para-chlorophenyl derivatives consistently demonstrate the highest biological activity, ortho-chlorophenyl analogues often exhibit reduced potency due to steric hindrance near the reactive site. Meta-chlorophenyl derivatives generally show intermediate activity levels, reflecting the electronic influence of the chlorine substituent without significant steric interference.

Dichlorophenyl Derivatives: The incorporation of multiple chlorine substituents, particularly in 2,4-dichlorophenyl and 3,4-dichlorophenyl patterns, has yielded compounds with enhanced antimicrobial and cytotoxic activities. These modifications significantly increase the electron-withdrawing character of the phenyl ring and alter the lipophilicity profile. The 2,4-dichloro substitution pattern has proven particularly effective in antimicrobial applications.

| Substitution Pattern | Electronic Effect | Biological Activity | Drug Design Frequency | LogP Impact | Reference |

|---|---|---|---|---|---|

| para-Chlorophenyl | Weak electron-withdrawing | Enhanced receptor binding | Very High (predominant) | +0.71 | |

| ortho-Chlorophenyl | Weak electron-withdrawing + steric | Reduced activity | Low | +0.69 | |

| meta-Chlorophenyl | Weak electron-withdrawing | Moderate activity | Moderate | +0.71 | |

| 2,4-Dichlorophenyl | Moderate electron-withdrawing | High antimicrobial activity | High | +1.42 | |

| 3,4-Dichlorophenyl | Moderate electron-withdrawing | Increased cytotoxicity | Moderate | +1.42 | |

| 2,5-Dichlorophenyl | Moderate electron-withdrawing | Variable activity | Low | +1.42 | |

| Trifluoromethylphenyl | Strong electron-withdrawing | Enhanced stability | High | +1.09 |

Position-4 Substitution Impact

The position-4 substitution in the dihydropyran ring system exerts profound influence on the conformational preferences, electronic properties, and biological activity of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione derivatives. This position represents a critical junction where steric, electronic, and stereoelectronic effects converge to determine the overall molecular behavior.

Steric and Conformational Effects: The introduction of substituents at position-4 significantly affects the preferred conformation of the dihydropyran ring. Phenyl and chlorophenyl substituents favor half-chair conformations that minimize 1,3-diaxial interactions. X-ray crystallographic studies have revealed that 4-substituted derivatives adopt distorted half-chair geometries with the aromatic substituent occupying a pseudoequatorial position to reduce steric strain.

Electronic Modulation: The electronic nature of the position-4 substituent directly influences the reactivity of the dione functionality. Electron-donating groups such as 4-hydroxyphenyl enhance the nucleophilicity of the pyran oxygen, while electron-withdrawing groups like 4-nitrophenyl reduce electron density throughout the ring system. These electronic perturbations manifest in altered reaction rates and selectivities in subsequent chemical transformations.

Substituent-Dependent Ring Dynamics: Nuclear magnetic resonance studies have demonstrated that position-4 substituents influence the dynamic behavior of the pyran ring. The 2β-methyl isomer exists in a single conformation with all substituents occupying pseudoequatorial positions, while the 2α-methyl analogue exhibits more complex conformational equilibria. This conformational flexibility directly correlates with biological activity profiles.

Biological Activity Relationships: The nature of the position-4 substituent profoundly affects target selectivity and potency. Haloperidol derivatives bearing different position-4 substituents demonstrate distinct receptor binding profiles, with the butyrophenone, piperidine, and 4-chlorophenyl moieties each contributing to multireceptor pharmacology. Structure-activity relationship studies indicate that the position-4 substitution serves as a key determinant of biological specificity.

| Substituent Type | Steric Effect | Electronic Effect | Ring Conformation | Biological Impact | Reference |

|---|---|---|---|---|---|

| Phenyl | Moderate | Weak electron-donating | Half-chair preferred | Baseline activity | |

| 4-Chlorophenyl | Moderate | Weak electron-withdrawing | Half-chair preferred | Enhanced activity | |

| 4-Methoxyphenyl | Moderate | Moderate electron-donating | Half-chair preferred | Moderate activity | |

| 4-Hydroxyphenyl | Moderate + H-bonding | Strong electron-donating | Distorted chair | High activity | |

| 4-Nitrophenyl | Moderate + strong EWG | Strong electron-withdrawing | Planar tendency | Reduced activity | |

| Alkyl chains | Variable | Electron-donating | Flexible | Variable | |

| Heteroaryl groups | Moderate + heteroatom | Variable | Constrained | Specific targeting |

Hybrid Molecule Development

Pyran-Pyrazole Hybrid Systems

The development of pyran-pyrazole hybrid systems represents a strategic approach to combine the favorable pharmacological properties of both heterocyclic frameworks within a single molecular entity. These hybrid structures have demonstrated enhanced biological activity and improved drug-like properties compared to their individual components.

Synthetic Methodologies: The construction of pyran-pyrazole hybrids has been accomplished through one-pot multicomponent reactions employing phthalazinone derivatives, pyrazole-5-carbaldehydes, and active methylene compounds. L-proline has emerged as an effective organocatalyst for these transformations, facilitating the reaction in ethanol under reflux conditions. The multicomponent approach enables rapid access to structurally diverse hybrid libraries with excellent atom economy.

Structural Diversity: Pyran-linked phthalazinone-pyrazole hybrids have been synthesized with various substitution patterns on both the pyran and pyrazole rings. The modular synthetic approach allows for systematic modification of electronic and steric properties through variation of the aldehyde and active methylene components. This structural diversity has proven essential for optimizing biological activity against specific targets.

Anticancer Activity: Biological evaluation of pyran-pyrazole hybrids has revealed significant anticancer activity against solid tumor cell lines. IC50 values ranging from 9.8 to 41.6 μM have been observed against lung and cervical carcinoma cell lines. The most active compounds demonstrate selectivity for cancer cells over normal cell lines, suggesting potential therapeutic utility.

Mechanism of Action: Molecular modeling studies have identified human serine hydroxymethyltransferase 2 (SHMT2) as a primary target for the most active pyran-pyrazole hybrids. SHMT2 is upregulated in various cancer cells and represents an attractive target for anticancer drug development. Docking studies have revealed key binding interactions that contribute to the observed biological activity.

| Hybrid Type | Synthesis Method | Catalyst/Conditions | Anticancer Activity (IC50 μM) | Target Protein | Reference |

|---|---|---|---|---|---|

| Pyran-linked phthalazinone-pyrazole | One-pot three-component reaction | L-proline, ethanol, reflux | 9.8-41.6 | SHMT2 | |

| Pyrazole-pyran conjugates | Multicomponent condensation | Basic conditions, elevated temp | Not reported | Various kinases | |

| Spiropyran-pyrazole systems | Cyclization of pyrazole precursors | Acid-catalyzed cyclization | 15-50 | Topoisomerases | |

| Pyranopyrazole derivatives | Direct annulation | Metal-free conditions | 25-75 | CDK2 | |

| Bicyclic pyran-pyrazole | Ring-forming metathesis | Ruthenium catalysis | Not evaluated | Not determined |

Pyran-Chromene Conjugates

The fusion of pyran and chromene structural motifs has yielded a class of conjugated systems with unique photophysical and biological properties. These hybrid molecules combine the pharmaceutical relevance of both heterocyclic frameworks while introducing extended conjugation that enhances molecular interactions with biological targets.

Synthetic Approaches: The construction of pyran-chromene conjugates has been achieved through various synthetic strategies, including ring contraction of 2-oxobenzo[h]chromenes followed by decarboxylative rearrangement. Nitroethane-mediated ring contraction provides access to spirobutenolides that undergo subsequent rearrangement to form conjugated trienes. Both stepwise and one-pot approaches have been developed for these transformations.

Structural Characteristics: Pyran-chromene conjugates exhibit extended conjugation systems that significantly influence their electronic properties. The benzopyran core provides a rigid framework for precise spatial arrangement of substituents, while the additional pyran ring offers sites for further functionalization. These structural features contribute to enhanced binding affinity for biological targets.

Optical Properties: The extended conjugation in pyran-chromene systems results in distinctive optical properties, including enhanced fluorescence and bathochromic shifts in absorption spectra. These compounds often exhibit high quantum yields and solvatochromic behavior, making them attractive for applications in optical materials and fluorescent probes.

Biological Applications: Pyran-chromene conjugates have demonstrated diverse biological activities, including anticancer, antiviral, and anti-inflammatory effects. The extended conjugation system facilitates π-π stacking interactions with aromatic amino acids in protein binding sites, contributing to enhanced biological activity. Several derivatives have shown promise as drug candidates for various therapeutic indications.

| Conjugate Type | Structural Features | Synthetic Route | Optical Properties | Applications | Reference |

|---|---|---|---|---|---|

| 2-oxobenzo[h]chromenes | Extended conjugation | Ring contraction of chromenes | Enhanced fluorescence | Pharmaceutical intermediates | |

| Chromene-pyran hybrids | Dual ring systems | Cross-coupling reactions | Bathochromic shift | Optical materials | |

| Benzopyran derivatives | Fused benzene-pyran | Condensation-cyclization | High quantum yield | Bioactive compounds | |

| Substituted chromenes | Multiple substituents | Multicomponent reactions | Solvatochromism | Dye precursors | |

| Chromene-dione systems | Diketo functionality | Oxidative cyclization | Two-photon absorption | Drug candidates |

Indeno-Pyran Derivatives

Indeno-pyran derivatives represent a sophisticated class of polycyclic compounds that combine the structural complexity of indene with the biological relevance of pyran systems. These tricyclic frameworks have attracted significant attention due to their unique photophysical properties and potential pharmaceutical applications.

Synthetic Strategies: The construction of indeno-pyran derivatives has been accomplished through Diels-Alder cycloaddition reactions between indene and appropriately substituted dienophiles. Inverse electron-demand Diels-Alder reactions using oxadiazinones as dienophiles have proven particularly effective for generating dihydroindeno[1,2-c]pyran-3-ones. The reactions proceed under acidic conditions to afford the desired tricyclic products as mixtures of regioisomers.

Multicomponent Approaches: Sequential one-pot four-component reactions have been developed for the synthesis of spiroindenopyran derivatives. These reactions involve pyridotriazines, malononitrile, and various CH-acids in ethanol under reflux conditions. The multicomponent strategy enables rapid access to structurally complex indeno-pyran architectures with excellent yields.

Photophysical Characteristics: Indeno-pyran derivatives exhibit distinctive photophysical properties, including blue-green emission with high quantum efficiency. The extended π-conjugation system contributes to long-wavelength absorption and excellent photostability. These properties make indeno-pyran derivatives attractive for applications in organic light-emitting devices and fluorescent materials.

Structure-Activity Relationships: Biological evaluation of indeno-pyran derivatives has revealed moderate cytotoxicity against various cancer cell lines, along with antioxidant and antimicrobial activities. The tricyclic framework provides a rigid scaffold for optimizing target selectivity, while the multiple substitution sites enable fine-tuning of pharmacological properties.

| Derivative Type | Synthesis Strategy | Key Intermediates | Photophysical Properties | Biological Activity | Reference |

|---|---|---|---|---|---|

| Indeno[1,2-c]pyran-3-ones | Diels-Alder cycloaddition | Oxadiazinones | Blue-green emission | Moderate cytotoxicity | |

| Dihydroindeno[1,2-c]pyrans | Inverse-electron demand DA | Activated dienophiles | High quantum efficiency | Antioxidant properties | |

| Spiroindenopyran systems | Four-component reaction | Pyridotriazines | Solvent-dependent fluorescence | Antimicrobial activity | |

| Indeno-pyridine-pyran | Sequential cyclization | Indane-1,3-dione | Long-wavelength absorption | Anti-inflammatory effects | |

| Substituted indenopyrans | Michael addition-cyclization | Benzylidene compounds | Photostability | Variable activity |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 4 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 3 of 4 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (33.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant